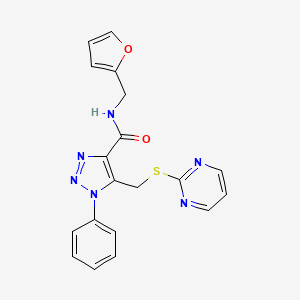
3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one" is a structurally complex molecule that appears to be related to various research efforts in the synthesis and characterization of fluorinated organic compounds. The presence of a fluorine atom and a hydroxy group in the molecule suggests that it may have unique physical and chemical properties, which could be of interest in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, a one-pot synthesis strategy for 3-fluoroflavones was developed using selectfluor and a trace amount of conc. H2SO4, which could potentially be adapted for the synthesis of the compound . Additionally, a phosphine-catalyzed annulation reaction has been used to create 3-hydroxy-2,3-disubstituted indolines, which are structurally similar to the target compound . Furthermore, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through a condensation reaction indicates the feasibility of synthesizing complex molecules with the 4-fluoro-3-methylphenyl moiety .
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular structure of fluorinated compounds. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been determined, which could provide insights into the structural characteristics of the target molecule . Similarly, the crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one has been elucidated, revealing important conformational details that could be relevant .
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often influenced by the presence of the fluorine atom. In the context of the target compound, the synthesis and antimicrobial activity of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones suggest that the fluorine atom can participate in various chemical reactions, leading to biologically active molecules . Additionally, the synthesis of phenylmercury derivatives of related compounds indicates the potential for complexation and coordination chemistry involving the fluorinated moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of the fluorine atom. For instance, the synthesis and crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveal the formation of strong intermolecular hydrogen bonds, which could be indicative of the behavior of the target compound . Moreover, the study of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one provides insights into the electronic properties and structural parameters that could be relevant for understanding the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling Techniques
- Radioactive Labeling: The compound has been used in the synthesis of radioactively labeled derivatives, like 3H and 14C labeled (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one, for potential use in neuroprotection studies post-stroke (Dischino et al., 2003).
Biological Activities and Applications
- Anti-Inflammatory and Analgesic Activities: Novel derivatives of this compound, such as 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have been synthesized and exhibited significant anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
- Antimicrobial Agents: Indole-2,3-dione derivatives, including those related to 3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, have been synthesized and demonstrated potential as eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).
- Antioxidant Activity: The compound and its derivatives have shown moderate to good antioxidant activities, as evidenced in studies with 3-hydroxy-3-substituted oxindoles and 3-aroyl methylene indol-2-ones (Gupta et al., 2012).
Synthesis and Structural Studies
- Synthesis Techniques: Efficient synthesis techniques like microwave-assisted synthesis and chiral HPLC separation have been employed for producing labeled derivatives of the compound for potential use in post-stroke neuroprotection (Dischino et al., 2003).
- Crystal Structure Analysis: The crystal structure of related derivatives, such as 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, has been determined to understand their potential applications (Sharma et al., 2013).
Fluorescence and Sensing Applications
- Fluorescence Switching: Polymethine dyes related to this compound have been studied for their potential in reversible electrochemical fluorescence switching in the near-infrared region (Seo et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-9-8-10(6-7-12(9)16)15(19)11-4-2-3-5-13(11)17-14(15)18/h2-8,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRCZDCIVGHZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3NC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-fluoro-3-methylphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
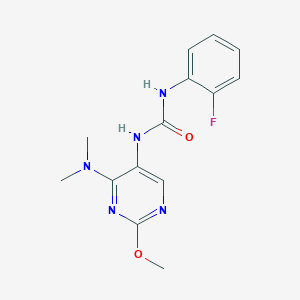
![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

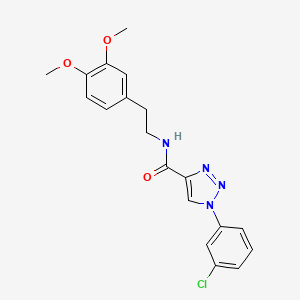
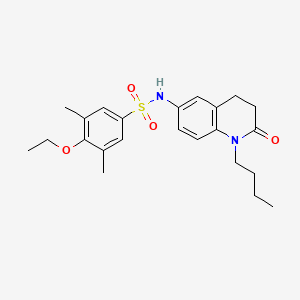
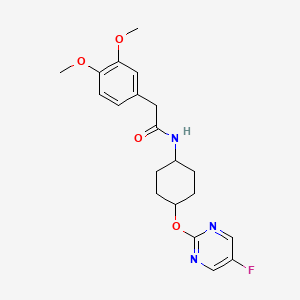
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)
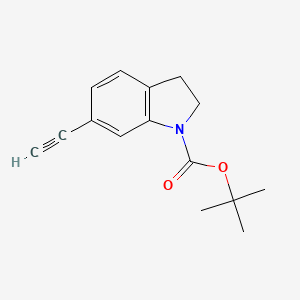
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
